molecular formula C20H26N2O B15183947 Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- CAS No. 84344-38-7

Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl-

Cat. No.: B15183947
CAS No.: 84344-38-7
M. Wt: 310.4 g/mol
InChI Key: KLYJRSQDUKQBJR-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 3-methylphenoxy group attached to the piperazine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- typically begins with piperazine and 3-methylphenol as starting materials.

  • Reaction Steps:

    • Alkylation: Piperazine is first alkylated with 3-(3-methylphenoxy)propyl chloride to form the intermediate piperazine derivative.

    • Phenyl Group Addition: The phenyl group is then introduced through a subsequent reaction with benzyl chloride under suitable conditions.

  • Industrial Production Methods:

    • Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.

    • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to reduce functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated piperazines, nitro derivatives.

  • Reduction Products: Amines, reduced phenyl groups.

  • Substitution Products: Alkylated or arylated piperazines.

Scientific Research Applications

Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the interaction with various biological targets.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and 3-methylphenoxy groups may engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

  • Piperazine, 1-(2-(3-methylphenoxy)ethyl)-4-phenyl-

  • Piperazine, 1-(3-(2-methylphenoxy)propyl)-4-phenyl-

  • Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-

Uniqueness: Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

84344-38-7

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(3-methylphenoxy)propyl]-4-phenylpiperazine

InChI

InChI=1S/C20H26N2O/c1-18-7-5-10-20(17-18)23-16-6-11-21-12-14-22(15-13-21)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3

InChI Key

KLYJRSQDUKQBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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